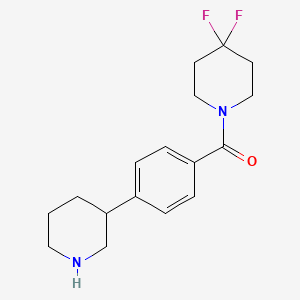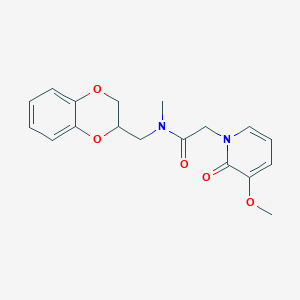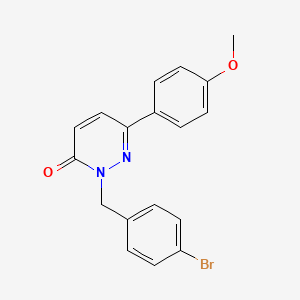
5-(2,6-dimethoxy-4-methylphenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that include derivatives of triazolopyridine, which are known for their diverse chemical and biological properties. These compounds are of interest due to their potential antibacterial and anti-inflammatory activities.
Synthesis Analysis
Synthesis of triazolopyridine derivatives typically involves reactions between different chemical precursors. For example, the synthesis of related compounds often involves reactions of amino-triazolopyridine with substituted benzaldehydes or hetraldehydes in the presence of acetic acid (Visampalli & Vedula, 2023).
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be complex. X-ray diffractometry is commonly used to study these structures. The molecular and supramolecular structures of these compounds often reveal interesting chemical interactions and conformations (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Reactions and Properties
Triazolopyridine derivatives participate in various chemical reactions. For instance, the formation of 1,2,4-triazolo[1,5-a]pyridines can be achieved through metal-free oxidative N-N bond formation. This process features short reaction times and high yields, indicating the efficiency of such chemical transformations (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyridine derivatives, like crystal structure and molecular conformation, can be studied using methods such as X-ray crystallography. This helps in understanding the compound's stability and potential for various applications (Mu et al., 2015).
Chemical Properties Analysis
Triazolopyridine derivatives demonstrate interesting chemical properties, including potential antibacterial and anti-inflammatory activities. These properties are often evaluated using various biological assays to determine their efficacy compared to standard drugs (Visampalli & Vedula, 2023).
Propriétés
IUPAC Name |
5-(2,6-dimethoxy-4-methylphenyl)-2-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-13(21-2)16(14(7-11)22-3)12-4-5-15(17-8-12)20-9-18-19-10-20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGNNJTUHMHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C2=CN=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-[(4-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5642702.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dimethoxybenzamide](/img/structure/B5642739.png)
![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)

![3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5642753.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B5642756.png)